N-Pyridyl Methyl Substitution and Biological Activity
The N-methyl group on the pyridine ring of this compound is identified as a critical driver of biological activity. Fragment contribution mapping using HQSAR shows this moiety provides a high positive contribution to the activity of the most active compound in a dataset, and its removal leads to a substantial loss of function [1]. This positions the target compound as a structurally 'active' member of its series compared to its des-methyl analog.
| Evidence Dimension | Fragment Contribution to Activity |
|---|---|
| Target Compound Data | High positive contribution (from N-methyl group on pyridine ring) |
| Comparator Or Baseline | Analog lacking N-methyl group on pyridine ring |
| Quantified Difference | Loss of activity upon group removal |
| Conditions | HQSAR fragment contribution map analysis |
Why This Matters
This provides a structural rationale for selecting the methylated compound over des-methyl analogs, which are predicted to be significantly less active based on fragment contribution analysis.
- [1] Nature Scientific Reports. (2016). Fragment contribution map for the most potent and least potent compounds obtained using HQSAR. Figure 2. View Source
